molecular formula C24H30N2O2 B5039817 5-(4'-methoxy-4-biphenylyl)-3-nonyl-1,2,4-oxadiazole

5-(4'-methoxy-4-biphenylyl)-3-nonyl-1,2,4-oxadiazole

Cat. No. B5039817
M. Wt: 378.5 g/mol
InChI Key: OIOQKQPOSMARQH-UHFFFAOYSA-N
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Description

The compound “5-(4’-methoxy-4-biphenylyl)-3-nonyl-1,2,4-oxadiazole” is a complex organic molecule. It contains a methoxy group (OCH3) attached to a biphenyl group (two benzene rings connected by a single bond), and a nonyl group (a nine-carbon alkyl chain) attached to a 1,2,4-oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The biphenyl group could potentially exhibit rotation around the single bond connecting the two rings, and the methoxy group could participate in resonance with the aromatic ring .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The methoxy group could potentially be demethylated under acidic conditions, and the 1,2,4-oxadiazole ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the methoxy group could increase its solubility in polar solvents, while the nonyl group could increase its solubility in nonpolar solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, its physical properties, and any biological activity it might have .

properties

IUPAC Name

5-[4-(4-methoxyphenyl)phenyl]-3-nonyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-3-4-5-6-7-8-9-10-23-25-24(28-26-23)21-13-11-19(12-14-21)20-15-17-22(27-2)18-16-20/h11-18H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOQKQPOSMARQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=NOC(=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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